UPGL00004 is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole derivatives. [, ] It has been primarily investigated for its potential as an allosteric inhibitor of glutaminase C (GAC). [, ] GAC is an enzyme crucial for glutamine metabolism, a process often dysregulated in cancer cells leading to a dependence on glutamine for proliferation, termed "glutamine addiction". [, ] UPGL00004's role in scientific research stems from its ability to bind to and inhibit GAC, making it a valuable tool for studying glutamine metabolism and its role in cancer cell growth. [, ]
UPGL00004 is a novel compound identified as a potent inhibitor of glutaminase C, an enzyme critical in cancer metabolism. This compound has gained attention for its potential therapeutic applications in oncology, particularly against aggressive cancer types such as triple-negative breast cancer. UPGL00004 exhibits a mechanism of action similar to other known glutaminase inhibitors, including CB-839 and BPTES, but demonstrates improved potency and selectivity.
UPGL00004 is classified under the category of small-molecule inhibitors targeting glutaminase enzymes. Glutaminase plays a significant role in the conversion of glutamine to glutamate, a process crucial for cellular metabolism and proliferation in cancer cells. The compound was derived from a series of structural analogs designed to enhance metabolic stability compared to existing inhibitors like BPTES and CB-839 .
The synthesis of UPGL00004 involves several organic chemistry techniques, including:
The synthesis process typically includes multiple steps of condensation reactions, purification through chromatography, and characterization via nuclear magnetic resonance spectroscopy and mass spectrometry.
UPGL00004 features a unique molecular structure characterized by a thiadiazole ring system that is crucial for its inhibitory activity. The compound's structure allows it to effectively bind to the active site of glutaminase C, occupying similar spatial configurations as other inhibitors like CB-839 .
Key structural data include:
UPGL00004 primarily functions through allosteric inhibition of glutaminase C. The compound binds to specific sites on the enzyme, altering its conformation and inhibiting its enzymatic activity.
Key reactions include:
The mechanism by which UPGL00004 exerts its effects involves:
Data from biochemical assays indicate that UPGL00004 effectively disrupts the catalytic cycle of glutaminase by stabilizing inactive conformations.
UPGL00004 possesses several notable physical and chemical properties:
These properties make UPGL00004 suitable for further development as a therapeutic agent.
UPGL00004 has significant potential applications in cancer research and therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3